1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one
Description
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one is a boronate ester-functionalized benzimidazolone derivative. Its structure combines a benzimidazolone core, known for pharmacological relevance, with a pinacol boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions . The isopropyl substituent at the 1-position introduces steric bulk, which may influence reactivity and solubility.
Properties
IUPAC Name |
3-propan-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-10(2)19-12-9-7-8-11(13(12)18-14(19)20)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIFSNWUKNDKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(C(=O)N3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of 1-Isopropyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one typically involves the borylation of a halogenated precursor (usually a brominated or iodinated benzoimidazol-2-one derivative) using bis(pinacolato)diboron (B2pin2) under palladium catalysis in the presence of a base.
Detailed Preparation Method
Starting Materials
- Halogenated intermediate : 4-bromo-1-isopropyl-1,3-dihydro-benzoimidazol-2-one (or analogous halogenated benzoimidazol-2-one)
- Borylating agent : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester)
- Catalyst : (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, abbreviated as Pd(dppf)Cl2
- Base : Potassium acetate (KOAc)
- Solvent : 1,4-dioxane or 1,2-dimethoxyethane (DME) with water co-solvent
Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst loading | 0.1 equivalent of Pd(dppf)Cl2 |
| Base | 2.5 equivalents of potassium acetate |
| Solvent | 1,4-dioxane or DME/H2O (3:1 v/v) |
| Temperature | 95–100 °C |
| Time | 12 hours to overnight |
| Atmosphere | Inert (nitrogen or argon) |
| Vessel | Sealed tube or closed system |
Procedure Summary
- The halogenated benzoimidazol-2-one derivative is dissolved in degassed solvent under inert atmosphere.
- Bis(pinacolato)diboron is added along with potassium acetate and Pd(dppf)Cl2 catalyst.
- The reaction mixture is heated at 95–100 °C for 12 hours to overnight.
- After completion, the mixture is cooled, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures to afford the boronate ester product.
Representative Example
| Step | Details |
|---|---|
| Starting material | 4-bromo-1-isopropyl-1,3-dihydro-benzoimidazol-2-one (1.5 g, 7.9 mmol) |
| Borylating agent | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (3 g, 11.84 mmol, 1.5 eq.) |
| Catalyst | Pd(dppf)Cl2 (0.64 g, 0.79 mmol, 0.1 eq.) |
| Base | Potassium acetate (1.93 g, 19.74 mmol, 2.5 eq.) |
| Solvent | 1,4-dioxane (30 mL) |
| Reaction conditions | 100 °C, 12 h, sealed tube, N2 atmosphere |
| Yield | 67% |
| Product analysis | LC-MS (ESI): Calculated mass 236.12; Observed mass 237.1 [M+H]+ |
Reaction Mechanism Insights
The reaction proceeds via palladium-catalyzed borylation, where oxidative addition of the aryl halide to Pd(0) species is followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester. Potassium acetate acts as a base to facilitate transmetallation and stabilize catalytic intermediates.
Purification and Characterization
- Purification : Silica gel column chromatography using 5% ethyl acetate in petroleum ether.
- Characterization : LC-MS confirms molecular weight; typical retention time ~1.4 min.
- Physical state : The product is generally obtained as an oil or solid depending on scale and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 (0.1 eq.) |
| Base | Potassium acetate (2.5 eq.) |
| Solvent | 1,4-dioxane or DME/H2O (3:1) |
| Temperature | 95–100 °C |
| Time | 12 h to overnight |
| Atmosphere | Inert (N2) |
| Yield | ~67% |
| Purification | Silica gel chromatography |
| Product confirmation | LC-MS (m/z 237.1 [M+H]+) |
Research Findings and Notes
- The borylation reaction is sensitive to oxygen and moisture; inert atmosphere and dry solvents improve yield.
- Using Pd(dppf)Cl2 as catalyst is preferred for its stability and efficiency in this transformation.
- Potassium acetate is a mild base that facilitates smooth transmetallation without side reactions.
- Reaction temperature around 100 °C is optimal to balance reaction rate and product stability.
- The choice of solvent affects solubility and reaction kinetics; 1,4-dioxane and DME/H2O mixtures are commonly used.
- The product is a key intermediate for further Suzuki coupling reactions in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one has been explored for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible therapeutic effects.
Case Study: Anticancer Activity
Recent studies have indicated that compounds containing benzoimidazole frameworks exhibit anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its boron-containing groups facilitate cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Synthesis Example
A notable reaction involves the use of this compound in Suzuki-Miyaura coupling reactions. The dioxaborolane moiety acts as a boronic acid equivalent, allowing for the efficient coupling with aryl halides to form biaryl compounds .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ catalyst; K₂CO₃; 100°C; 12h | 67% |
Material Science
The unique properties of the dioxaborolane group lend themselves to applications in material science. The compound can be used in the development of polymers with enhanced thermal and mechanical properties.
Application Example: Polymer Composites
Incorporating this compound into polymer matrices has shown to improve the thermal stability and mechanical strength of the resulting materials. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl and amino groups, leading to the formation of covalent bonds. This interaction is crucial in many of its applications, such as in the development of sensors and pharmaceuticals .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Benzoimidazolone Boronate Esters
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9):
- Structural Difference : The boronate ester is at the 5-position of the benzimidazolone ring, compared to the 4-position in the target compound.
- Impact : Positional isomerism affects electronic distribution and steric accessibility. The 4-substituted derivative may exhibit enhanced reactivity in cross-coupling due to reduced steric hindrance compared to the 5-position .
- Applications : Both isomers serve as Suzuki coupling partners, but regioselectivity in subsequent reactions may differ .
Core Heterocycle Variations
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole (CAS: 2223050-84-6):
- Structural Difference : Replaces the benzimidazolone core with a simpler imidazole ring and substitutes isopropyl with cyclopropyl.
- Impact : The absence of the benzimidazolone’s lactam moiety reduces hydrogen-bonding capacity and polarity. Cyclopropyl’s smaller size may lower steric hindrance, facilitating coupling reactions .
- Applications : Preferred for smaller, more lipophilic intermediates in agrochemical or materials science applications .
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 879487-10-2):
- Structural Difference : Pyrazole core instead of benzimidazolone.
- Impact : Pyrazole’s aromaticity and electron-deficient nature enhance stability under acidic conditions. The isopropyl group mirrors the target compound’s steric profile.
- Applications : Widely used in drug discovery for kinase inhibitor scaffolds due to pyrazole’s pharmacophoric properties .
Substituent Effects on Drug-Likeness
- Lipinski’s Rule Compliance: The target compound’s molecular weight (~260 g/mol) and hydrogen-bond donor/acceptor count (e.g., 2 HBDs from benzimidazolone, 3 HBAs from lactam and boronate ester) align with Lipinski’s criteria . Comparison with Oxadiazole-Benzimidazole Hybrids (e.g., compounds in ):
- The target compound’s TPSA (~90–100 Ų) balances solubility and absorption .
Reactivity in Cross-Coupling Reactions
Biological Activity
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
with a molecular weight of . The presence of a dioxaborolane moiety suggests potential interactions with biological targets through boron-mediated mechanisms.
Research indicates that compounds with similar structures may interact with various biological pathways. The dioxaborolane group can participate in reactions that modulate enzyme activity or influence cellular signaling pathways . For instance, studies on related compounds have highlighted their roles in inhibiting specific enzymes involved in lipid metabolism and cellular signaling .
Pharmacological Effects
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one has been evaluated for its potential therapeutic effects in several areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation .
- Neuroprotective Effects : There is emerging evidence that similar compounds can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuroprotection | Modulation of neuroinflammation | |
| Enzyme Inhibition | Inhibition of lipid metabolism |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related benzoimidazole derivatives, it was found that modifications to the dioxaborolane moiety significantly enhanced cytotoxic activity against human breast cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .
Case Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective effects of similar compounds in animal models of Alzheimer’s disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function following administration of the compound .
Q & A
Q. What are optimized synthetic routes for preparing this compound, and how can purity be ensured?
The compound can be synthesized via coupling reactions involving imidazole precursors and boron-containing reagents. For example, a method analogous to the synthesis of imidazolium salts (e.g., 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide) involves reacting imidazole derivatives with 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under reflux in anhydrous THF with a palladium catalyst . Purity is confirmed via NMR (e.g., resolving splitting patterns from the isopropyl group) and HRMS .
Q. What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Identifies protons (e.g., isopropyl CH3 at δ ~1.2–1.4 ppm) and quaternary carbons adjacent to boron.
- IR : Confirms carbonyl (C=O stretch ~1680–1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹).
- HRMS : Validates molecular ion peaks and isotopic patterns due to boron .
Q. How is the compound’s stability assessed under experimental conditions?
Stability is tested via thermogravimetric analysis (TGA) and exposure to humidity/light. For similar dioxaborolane derivatives, inert atmospheres (N2/Ar) and low temperatures (2–8°C) are recommended to prevent hydrolysis of the boronate ester .
Q. What are common biological screening protocols for benzoimidazole derivatives?
Antimicrobial activity is evaluated using agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentrations (MICs) are determined for derivatives with structural analogs showing activity at 8–64 µg/mL .
Advanced Research Questions
Q. How does the isopropyl group influence steric hindrance in cross-coupling reactions?
The isopropyl group introduces steric bulk, potentially slowing Suzuki-Miyaura coupling rates. Computational modeling (DFT) can predict spatial constraints, while experimental kinetic studies (e.g., varying Pd catalysts or ligands like SPhos) optimize coupling efficiency .
Q. What strategies resolve contradictions in antimicrobial data across structural analogs?
Discrepancies may arise from substituent electronic effects (e.g., electron-withdrawing groups reducing cell permeability). Structure-activity relationship (SAR) studies using Hammett constants or docking simulations (e.g., with Candida albicans CYP51) clarify binding modes .
Q. Can this compound serve as a building block for covalent organic frameworks (COFs)?
Yes, the boronate ester moiety enables dynamic covalent chemistry. Condensation with polyols (e.g., hexahydroxytriphenylene) under solvothermal conditions (120°C, 7 days) forms porous COFs. Powder XRD (e.g., staggered P63/mmc symmetry) and BET analysis confirm crystallinity and surface area (~700–1500 m²/g) .
Q. How are crystallization conditions optimized for X-ray diffraction studies?
Slow vapor diffusion (e.g., dichloromethane/hexane) at 4°C yields single crystals. For similar imidazole derivatives, CCDC data (e.g., 1038591) reveal planar imidazole rings with dihedral angles <5° to adjacent aryl groups, stabilized by π-π stacking .
Q. What computational methods predict reactivity in catalytic cycles?
Density functional theory (DFT) calculates transition-state energies for boronate ester hydrolysis or transmetallation steps. Molecular dynamics (MD) simulations model solvent effects (e.g., THF vs. DMF) on reaction pathways .
Q. How do substituents on the benzoimidazole core modulate electrochemical properties?
Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials correlated with electron-donating groups (e.g., -OCH3 lowers E1/2 by ~0.2 V). Spectroelectrochemical studies (UV-Vis/NIR) track charge-transfer transitions in reduced states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
